spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structural feature where two rings are joined together by a single atom. This particular compound has shown potential in various scientific research applications due to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the use of a benzofuran derivative and a piperidine derivative, which undergo a cyclization reaction to form the spiro compound. The reaction conditions often involve the use of a strong base and a suitable solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-pressure reactors and specialized catalysts can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Spiro[isobenzofuran-1(3H),4’-piperidines]
- Spiro[benzopyran-1,4’-piperidines]
- Spiro[indoline-2,3’-hydropyridazine]
Uniqueness
What sets spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride apart from these similar compounds is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H18Cl2N2O |
---|---|
Molekulargewicht |
277.19 g/mol |
IUPAC-Name |
spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c13-11-9-3-1-2-4-10(9)15-12(11)5-7-14-8-6-12;;/h1-4,11,14H,5-8,13H2;2*1H |
InChI-Schlüssel |
BWPXOPFWXWARKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12C(C3=CC=CC=C3O2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.